N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c1-8-10(3-2-4-13(8)21(23)24)14(22)20-12-7-9(15(17,18)19)5-6-11(12)16/h2-7H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREDMTMNVZONGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the chlorination of the aromatic ring to add the chloro substituent. The trifluoromethyl group is then introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene. Finally, the amide bond is formed through a condensation reaction with 2-chloro-5-(trifluoromethyl)aniline under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Purification processes such as recrystallization or chromatography are employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Reduction: 2-amino-3-nitrobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-carboxy-3-nitrobenzamide.
Scientific Research Applications
Chemistry
In chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Researchers investigate its derivatives for anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its derivatives may serve as intermediates in the production of herbicides, insecticides, and fungicides.
Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, its activity may involve the inhibition of enzymes or receptors critical to disease pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components. The trifluoromethyl group can enhance binding affinity to biological targets through hydrophobic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS 346723-44-2)
- Structure : Differs in the nitro group position (para instead of meta on the benzamide ring).
- Molecular Formula : C₁₄H₈ClF₃N₂O₃ (MW: 344.67 g/mol).
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide (Y031-8041)
Functional Group Additions or Replacements
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide (CAS 78068-39-0)
- Structure: Incorporates a methanesulfonyl group and phenoxy linker.
- Molecular Formula : C₁₅H₁₀ClF₃N₂O₆S (MW: 438.76 g/mol).
- Key Difference : The sulfonyl group improves water solubility and may enhance herbicidal activity, as seen in analogs like saflufenacil .
Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide)
- Structure : Replaces the chloro-trifluoromethylphenyl group with an isopropoxyphenyl moiety.
- Application : Commercial fungicide targeting succinate dehydrogenase (SDH) in fungi.
- Key Difference : The isopropoxy group likely enhances membrane permeability compared to the target compound’s chloro substituent .
Complex Heterocyclic Modifications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide (3365-0143)
- Structure: Quinoline ring replaces the benzamide core, with a 3,4-dimethylphenyl substituent.
Antimicrobial Activity
Compounds like N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-2-carboxamide () exhibit antimicrobial properties, suggesting the trifluoromethylphenyl group is critical for targeting microbial enzymes. The target compound’s nitro group may further enhance reactivity against bacterial nitroreductases .
Herbicidal Potential
However, the absence of a pyrimidinyl group in the target compound may limit its efficacy compared to commercial herbicides .
Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility (mg/L) |
|---|---|---|---|---|
| Target Compound | 358.7 | 2-methyl-3-nitro, Cl, CF₃ | ~3.5 | <10 (DMSO) |
| CAS 346723-44-2 (4-nitro isomer) | 344.7 | 4-nitro, Cl, CF₃ | ~3.2 | <10 (DMSO) |
| Y031-8041 (3,5-dinitro) | 413.7 | 3,5-dinitro, Cl, CF₃ | ~4.1 | <5 (DMSO) |
| CAS 78068-39-0 (sulfonyl derivative) | 438.8 | Methanesulfonyl, phenoxy linker | ~2.8 | ~50 (DMSO) |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including enzyme inhibition, cytotoxicity, and therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C12H10ClF3N2O3
- Molecular Weight : 304.67 g/mol
- CAS Number : 99368-67-9
1. Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effects on cholinesterases. Cholinesterases are enzymes that hydrolyze the neurotransmitter acetylcholine, and their inhibition has implications for treating neurodegenerative diseases like Alzheimer's.
Inhibition Data :
- Acetylcholinesterase (AChE) : The compound exhibits significant inhibitory activity against AChE with IC50 values indicating its potency in comparison to established inhibitors like rivastigmine and galantamine.
- Butyrylcholinesterase (BChE) : The compound also shows selectivity towards BChE, making it a candidate for further studies in Alzheimer's treatment.
| Compound Name | IC50 (AChE) µM | IC50 (BChE) µM |
|---|---|---|
| This compound | 38.98 | 1.60 |
| Rivastigmine | 501 | 19.95 |
| Galantamine | 4 | 7.96 |
The above table illustrates that this compound has a potent inhibitory effect on both AChE and BChE, particularly demonstrating a strong affinity for BChE .
2. Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies reveal that while the compound exhibits effective enzyme inhibition, it also shows mild cytotoxicity towards certain cell lines.
Cytotoxicity Data :
- Cell Lines Tested : HeLa, MCF-7 (breast cancer), and HepG2 (liver cancer).
- Results : The compound demonstrated lower cytotoxicity than traditional chemotherapeutics, suggesting potential as a safer alternative in cancer therapy.
Case Study 1: Alzheimer’s Disease Treatment
A recent study focused on the use of this compound as a therapeutic agent for Alzheimer's disease. The study involved administration in animal models showing significant improvement in cognitive function correlated with reduced AChE activity.
Case Study 2: Cancer Therapeutics
Another investigation assessed the anti-cancer properties of the compound against various cancer cell lines. Results indicated that the compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.
Q & A
Q. What are the optimal synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide?
The compound can be synthesized via amide coupling between a substituted benzoyl chloride and an amine derivative. For example, analogous methods involve reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine under reflux in dichloromethane (DCM) with catalytic DMF, followed by purification via column chromatography . Key parameters include controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), reaction time (3–6 hours), and inert atmosphere to prevent side reactions. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity (>95%) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Comprehensive characterization requires:
- 1H/13C NMR : To confirm the presence of aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl groups (δ -60 to -70 ppm in 19F NMR), and nitro group electronic effects .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- UV-Vis Spectroscopy : To assess electronic transitions influenced by the nitro and trifluoromethyl groups, with λmax typically near 270–310 nm .
Q. How does the nitro group influence the compound’s reactivity in downstream modifications?
The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic substitutions to meta positions and facilitating reduction to amines (e.g., using H2/Pd-C or Zn/HCl). This property is critical for derivatization into bioactive analogs, such as amine intermediates for Schiff base formation or cross-coupling reactions .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular Docking (AutoDock Vina, Glide) : To model interactions with enzymes/receptors (e.g., cytochrome P450 or kinase targets). The trifluoromethyl group’s hydrophobicity and nitro group’s electronic effects should be parameterized using density functional theory (DFT)-optimized structures .
- MD Simulations (GROMACS) : To assess stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonding and π-π stacking with aromatic residues .
Q. How can structural modifications enhance the compound’s metabolic stability?
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Re-evaluate IC50/EC50 values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability .
- Metabolite Profiling (LC-MS) : Identify active metabolites that may contribute to discrepancies in cytotoxicity or receptor inhibition .
- Orthogonal Assays : Validate antifungal/antiproliferative activity using both cell-based (MTT assay) and target-specific (enzyme inhibition) approaches .
Q. How does the compound’s stability vary under different pH conditions?
- Acidic Conditions (pH <3) : Nitro groups may undergo partial reduction, while trifluoromethyl remains stable. Monitor via HPLC at 254 nm .
- Alkaline Conditions (pH >10) : Amide bonds may hydrolyze; use accelerated stability testing (40°C/75% RH) to quantify degradation kinetics .
Q. What role does the trifluoromethyl group play in enhancing bioactivity?
The -CF3 group increases lipophilicity (logP ≈ 3.5), improving membrane permeability. Its strong electron-withdrawing effect also stabilizes charge-transfer interactions in enzyme active sites, as observed in pesticidal analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
